1-Methylfluorene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12/c1-10-5-4-8-13-12-7-3-2-6-11(12)9-14(10)13/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEUODMJRFDLJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3=CC=CC=C3C2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061919 | |
| Record name | 1-Methylfluorene | |
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Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Aldrich MSDS] | |
| Record name | 1-Methylfluorene | |
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Vapor Pressure |
0.000398 [mmHg] | |
| Record name | 1-Methylfluorene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
1730-37-6 | |
| Record name | 1-Methylfluorene | |
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| Record name | 1-Methylfluorene | |
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| Record name | 1-Methylfluorene | |
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| Record name | 1-Methylfluorene | |
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| Record name | 1-methylfluorene | |
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| Record name | 1-METHYL-9H-FLUORENE | |
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Synthetic Methodologies and Reaction Pathways of 1 Methylfluorene
Established Synthetic Routes for 1-Methylfluorene
The synthesis of this compound can be approached through various methods, though direct methylation of the fluorene (B118485) backbone presents regioselectivity challenges. More established and specific routes often involve multi-step sequences starting from different precursors.
Friedel-Crafts Alkylation of Fluorene
The Friedel-Crafts reaction, a cornerstone of organic chemistry for attaching substituents to aromatic rings, theoretically offers a direct path to this compound. beilstein-journals.orgnih.gov This electrophilic aromatic substitution involves reacting an alkyl halide with an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). mt.com
The mechanism proceeds in several steps:
Formation of Electrophile: The Lewis acid activates the alkyl halide, generating a carbocation or a carbocation-like complex. mt.com
Electrophilic Attack: The electron-rich aromatic ring of fluorene attacks the electrophile. This step disrupts the ring's aromaticity, forming a non-aromatic carbocation intermediate known as a sigma complex or arenium ion. mt.com
Deprotonation: A weak base removes a proton from the site of substitution, restoring aromaticity to the ring and regenerating the Lewis acid catalyst. mt.com
However, the direct Friedel-Crafts alkylation of fluorene is complicated by several factors. The fluorene molecule has multiple reactive sites, leading to a mixture of isomers (1-, 2-, 3-, and 4-methylfluorene). Furthermore, the reaction conditions can lead to polyalkylation, where more than one methyl group is added to the ring. nih.gov An additional challenge is the acidity of the C-9 position, which can be preferentially alkylated under certain basic conditions. Due to these regioselectivity and poly-substitution issues, direct Friedel-Crafts alkylation is often not the preferred method for synthesizing pure this compound. Intramolecular versions of the Friedel-Crafts reaction have been used effectively to create substituted fluorene systems from biaryl precursors. beilstein-journals.orgbeilstein-journals.org
Alkylation of Fluorene with Methyl Iodide in the Presence of a Base
Alkylation using a strong base to deprotonate a substrate followed by reaction with an alkyl halide is a common C-C bond-forming strategy. For fluorene, the methylene (B1212753) bridge at the C-9 position is notably acidic (pKa ≈ 22.6 in DMSO) due to the formation of a stable, aromatic fluorenyl anion upon deprotonation. Consequently, reacting fluorene with a base (like sodium ethoxide or n-butyllithium) and then with methyl iodide overwhelmingly leads to the formation of 9-methylfluorene (B46981). orgsyn.orgcdnsciencepub.com
This high reactivity at the C-9 position makes the selective synthesis of this compound via this method impractical, as the generation of the desired carbanion on the aromatic ring is less favorable than deprotonation at the methylene bridge. Therefore, this method is established for synthesizing 9-alkylfluorenes but not for isomers like this compound. orgsyn.org
A more reliable and specific method for producing this compound involves a multi-step synthesis starting from a different precursor, such as fluoranthene (B47539). This route avoids the regioselectivity issues of direct methylation. google.comgoogle.com
Multi-step Synthesis from Fluoranthene:
A well-documented pathway to synthesize this compound begins with the oxidation of fluoranthene. google.comgoogle.com
Oxidation to 1-Carboxylic acid fluorenone: Fluoranthene is dissolved in acetic acid and treated with hydrogen peroxide at elevated temperatures. This process oxidizes and cleaves the fluoranthene structure to yield 1-carboxylic acid fluorenone. google.comgoogle.com
Reduction to 1-Carboxylic acid fluorene: The keto group of 1-carboxylic acid fluorenone is reduced. This can be achieved via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, resulting in 1-carboxylic acid fluorene. google.comgoogle.com
Reduction to 1-Hydroxymethyl fluorene: The carboxylic acid group is then reduced to a primary alcohol. A "mixed hydride" reagent, typically a combination of lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃), is effective for this transformation, yielding 1-hydroxymethyl fluorene. google.comgoogle.com
Final Reduction to this compound: The final step involves the reduction of the hydroxymethyl group to a methyl group. This is accomplished through another catalytic hydrogenation, again using a palladium on carbon catalyst, to give the final product, this compound, as a colorless solid in quantitative yield. google.comgoogle.com
Table 1: Key Steps in the Synthesis of this compound from Fluoranthene
| Step | Starting Material | Reagents | Product |
|---|---|---|---|
| 1 | Fluoranthene | H₂O₂, Acetic Acid | 1-Carboxylic acid fluorenone |
| 2 | 1-Carboxylic acid fluorenone | H₂, Pd/C | 1-Carboxylic acid fluorene |
| 3 | 1-Carboxylic acid fluorene | LiAlH₄, AlCl₃ | 1-Hydroxymethyl fluorene |
| 4 | 1-Hydroxymethyl fluorene | H₂, Pd/C | This compound |
Advanced Synthetic Strategies for this compound Derivatives
Advanced synthetic methods are employed to create complex derivatives of the fluorene core, enhancing its properties for applications in materials science and medicinal chemistry. These strategies often involve transition-metal-catalyzed cross-coupling reactions or the construction of new heterocyclic rings onto the fluorene framework.
Sonogashira Coupling Reactions in Fluorene Derivative Synthesis
The Sonogashira coupling is a powerful and widely used cross-coupling reaction for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. In the context of fluorene chemistry, this method is instrumental for synthesizing fluorene derivatives with extended π-conjugated systems, which are crucial for optoelectronic applications. orgsyn.org
The general strategy involves:
Starting with a halogenated fluorene derivative (e.g., a bromo- or iodo-substituted this compound).
Reacting it with a terminal alkyne in the presence of a Pd/Cu catalyst system.
This approach has been used to synthesize a variety of symmetrical and asymmetrical fluorene derivatives, including oligo(fluorene ethynylene)s, which are highly fluorescent and suitable for use in organic light-emitting diodes (OLEDs). orgsyn.orgchemdad.com The properties of the resulting materials can be fine-tuned by changing the nature of the substituents on both the fluorene core and the alkyne coupling partner. orgsyn.orgchemdad.com
Synthesis of Functionalized Heterocyclic Derivatives from Fluorene Precursors
The fluorene scaffold serves as a building block for the synthesis of more complex, functionalized heterocyclic derivatives. These reactions often start with a functionalized fluorene, such as a fluorenone derivative, which can then undergo cyclization reactions with various reagents to form new five- or six-membered rings. google.com
For example, functionalized pyrazole, isoxazole, pyrimidine, and pyridine (B92270) derivatives have been synthesized from fluorene precursors. google.com The synthesis often involves the reaction of a β-keto ester or a similar reactive intermediate attached to the fluorene core with reagents like hydrazines (for pyrazoles), hydroxylamine (B1172632) (for isoxazoles), or amidines (for pyrimidines). Enaminonitrile derivatives of fluorene are also versatile intermediates for constructing various pyridine and fused pyridine systems. google.com These heterocyclic derivatives are of interest for their potential biological activities and applications as surfactants after further modification. google.com
Mechanistic Studies of this compound Formation and Transformation
Understanding the mechanisms behind the formation and subsequent reactions of this compound is crucial for controlling reaction outcomes and predicting its environmental fate.
The formation of this compound via the multi-step synthesis from fluoranthene involves a series of well-understood organic reactions. The initial oxidation of fluoranthene to 1-carboxylic acid fluorenone is a complex oxidative cleavage process. The subsequent steps are standard functional group transformations: the catalytic hydrogenation of a ketone to a methylene group (part of a Wolff-Kishner or Clemmensen-type reduction sequence, though achieved here via a multi-step process) and the reduction of a carboxylic acid to a methyl group, which proceeds through an alcohol intermediate. google.comgoogle.com
Mechanistic studies on the transformation of this compound have provided significant insights, particularly from the field of microbiology. Research on the degradation of fluorene derivatives by bacteria has elucidated specific metabolic pathways. In a notable study, the bacterium Pseudomonas sp. strain F274 was shown to transform this compound. google.combiosynth.comasm.org The mechanism of this biotransformation involves two key steps:
Initial Oxidation of the Methyl Group: The transformation begins with the oxidation of the methyl group at the C-1 position to a carboxylic acid group, forming fluorene-1-carboxylic acid. biosynth.comasm.org
Monooxygenation at C-9: This initial oxidation of the methyl group appears to direct the subsequent enzymatic attack. The next step is a monooxygenation at the C-9 position to yield 9-hydroxyfluorene-1-carboxylic acid. biosynth.comasm.org The study noted that the initial oxidation to a carboxyl group prevented other transformations, such as the dioxygenation of the aromatic ring, which is a common degradation pathway for unsubstituted fluorene. google.combiosynth.com
Further studies using molecular orbital theory have investigated the gas-phase formation of dibenzofuran (B1670420) from precursors like 9-methylfluorene, indicating that reactivity is highly dependent on the specific reaction conditions and radical species involved (e.g., •OH or ClO•). prepchem.com In different contexts, such as in Liquid Organic Hydrogen Carrier (LOHC) systems, methylfluorene can be formed as an undesired byproduct through the oxidative cyclization of benzyltoluene, highlighting another transformation pathway relevant to industrial processes. beilstein-journals.org
Homogeneous Gas-Phase Formation Mechanisms
The formation of substituted polycyclic aromatic hydrocarbons (PAHs) like this compound in high-temperature, gas-phase environments, such as combustion processes, is a complex phenomenon. While specific mechanisms detailing the homogeneous gas-phase synthesis of this compound are not extensively documented, the formation of the parent compound, fluorene, provides a model. The gas-phase synthesis of 9H-fluorene can occur through an unconventional radical-radical reaction between benzyl (B1604629) (C₇H₇•) and phenyl (C₆H₅•) radicals. researchgate.netosti.gov This reaction pathway involves the addition of the phenyl radical to the ortho position of the benzyl radical, leading to intermediates that cyclize to form the fluorene structure. researchgate.netosti.gov
The thermal degradation of materials like phenols, catechol, and hydroquinone (B1673460) in the gas phase can produce a variety of PAHs, including fluorene, through complex radical-mediated pathways. lsu.edu It is plausible that in environments rich in methyl radicals (•CH₃), pathways analogous to fluorene formation could lead to the synthesis of this compound.
Studies on the gas-phase reactions of methylfluorene isomers, particularly in the context of combustion and atmospheric chemistry, provide insight into their stability and reactivity. Molecular orbital theory calculations have been used to investigate the formation of dibenzofuran from various precursors in the homogeneous gas phase, including 9-methylfluorene, an isomer of this compound. semanticscholar.orgmdpi.comresearchgate.net These studies indicate that methylfluorene is a viable precursor in high-temperature environments for the formation of other aromatic species. semanticscholar.orgmdpi.com
Oxidation Pathways and Radical Reactions
The oxidation of this compound can proceed through several pathways, including biological and chemical routes, often involving radical intermediates. The position of the methyl group influences the reactivity of the fluorene system.
In biological systems, the bacterium Pseudomonas sp. strain F274 has been shown to metabolize this compound. asm.orgnih.gov The primary metabolic route involves the initial oxidation of the methyl group to a carboxyl group, forming 9-fluorenone-1-carboxylic acid. asm.org This initial transformation at the methyl substituent appears to direct the subsequent metabolic steps, preventing other transformations like ring dioxygenation, although 9-monooxygenation can still occur. asm.orgnih.gov
In non-biological, homogeneous gas-phase reactions, methylfluorene isomers are subject to oxidation by radical species such as the hydroxyl radical (•OH) and chlorine monoxide radical (ClO•). semanticscholar.orgmdpi.com These reactions are significant in combustion and atmospheric processes. Theoretical studies on 9-methylfluorene show that it is more reactive towards oxidation into dibenzofuran than fluorene or phenanthrene (B1679779). semanticscholar.orgmdpi.comresearchgate.net The reaction is initiated by the addition of an •OH radical to the carbon skeleton, leading to a series of steps that result in the formation of dibenzofuran and the loss of a methyl radical. semanticscholar.orgmdpi.com The reaction pathway is considered thermodynamically and kinetically feasible. mdpi.com
The general oxidation of fluorene derivatives often targets the C-9 position, which is particularly reactive and susceptible to oxidation. researchgate.net The reaction of fluorene with molecular oxygen (O₂) can lead to the formation of 9-fluorenone. nih.gov This process involves the abstraction of a hydrogen atom from the C-9 position by O₂, generating a fluorenyl radical and a hydroperoxyl radical (•OOH). nih.gov For this compound, similar radical-mediated oxidation at the C-9 position is a likely pathway, competing with oxidation at the methyl group.
Furthermore, methylfluorenyl radicals themselves are key intermediates in certain chemical reactions. For instance, the photodecomposition of tert-butyl-9-methylfluorene-9-percarboxylate proceeds via the formation of a 9-methylfluorenyl radical and a tert-butyloxy radical. mpg.de Studies on the dissociation of ionized dihydro-polycyclic aromatic hydrocarbons have also pointed to the formation of methylfluorene ions through isomerization, which then dissociate via the loss of a hydrogen or methyl radical. nih.gov
Reactivity and Chemical Transformations of 1 Methylfluorene
Substitution Reactions of 1-Methylfluorene
The fluorene (B118485) ring system is susceptible to electrophilic substitution reactions. In the case of this compound, the position of substitution is directed by the activating effect of the methyl group and the inherent reactivity of the fluorene nucleus. A number of new compounds have been synthesized through the substitution of this compound, with the orientation of the resulting products being confirmed by comparison with known compounds. rsc.org
While direct electrophilic substitution on this compound itself is a key reaction, studies on substituted fluorenes can provide insights. For instance, electrophilic substitutions on 2,7-di-t-butylfluorene have been investigated to prepare various 4-substituted derivatives. oup.com This suggests that the positions on the fluorene ring that are not sterically hindered by the existing substituents are susceptible to attack by electrophiles. For this compound, this implies that positions on both aromatic rings are potential sites for substitution, with the precise location influenced by the electronic effects of the methyl group.
The nature of the electrophile and the reaction conditions play a crucial role in determining the outcome of the substitution reaction. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. nih.gov
In addition to electrophilic substitution, nucleophilic substitution reactions can also occur, particularly at the 9-position of the fluorene ring, which is activated by the adjacent aromatic rings. kahedu.edu.in The introduction of a methyl group at the 1-position can electronically influence the reactivity at the 9-position. Furthermore, the development of concerted nucleophilic aromatic substitution (CSNAr) reactions has expanded the scope of substitution on aryl rings, even those that are not strongly activated by electron-withdrawing groups. acs.org
Oxidation and Reduction Processes Involving this compound
Oxidation and reduction reactions of this compound can target the methyl group, the aromatic system, or the C-9 position of the fluorene backbone.
Certain microorganisms are capable of oxidizing the methyl group of this compound. The bacterium Pseudomonas sp. strain F274, known for its ability to degrade fluorene, can transform this compound. asm.org In this biotransformation, the initial oxidative attack occurs at the methyl group, converting it to a carboxyl group. asm.org This oxidation of the methyl group to a carboxylic acid functionality is a key metabolic step and prevents further degradation of the aromatic rings by this particular bacterial strain, except for monooxygenation at the 9-position. asm.org
The methylene (B1212753) bridge (C-9 position) of the fluorene molecule is a primary site for oxidation, leading to the formation of the corresponding ketone, fluorenone. In the case of this compound, oxidation yields 1-methylfluorenone. This transformation is a common reaction for fluorene and its derivatives.
One pathway for this oxidation is through microbial action. Pseudomonas sp. strain F274 initiates the degradation of fluorene by monooxygenation at the C-9 position to form 9-fluorenol, which is then dehydrogenated to 9-fluorenone. asm.org A similar pathway can be inferred for this compound, leading to 1-methyl-9-fluorenol and subsequently 1-methyl-9-fluorenone.
Chemical oxidation methods can also be employed. For instance, the oxidation of 1,7-dimethylfluorene (B47281) with potassium permanganate (B83412) in acetone (B3395972) yields 1,7-dimethylfluorenone. A similar oxidation of this compound would be expected to produce 1-methylfluorenone.
Microbial Oxidation of the Methyl Group
Catalytic Reactions and Mechanisms
This compound and its derivatives are relevant in the context of various catalytic processes, both as products of side reactions and as components of catalytic systems.
In the field of liquid organic hydrogen carriers (LOHCs), the catalytic dehydrogenation of hydrogen-rich molecules is a key step for hydrogen release. During the dehydrogenation of perhydro benzyltoluene, a promising LOHC, methylfluorene has been identified as a significant byproduct. The formation of this byproduct is considered detrimental as it can negatively impact the subsequent hydrogenation reaction in the storage-release cycle.
Research has focused on developing catalysts that minimize the formation of methylfluorene. The use of a sulfur-decorated Pt/Al₂O₃ catalyst has been shown to reduce the formation of methylfluorene to a level of 3%, enabling a stable gravimetric H₂ storage density of 6 wt% over multiple cycles. oup.com This indicates that catalyst modification can play a crucial role in controlling the selectivity of the dehydrogenation reaction and suppressing the formation of undesired byproducts like methylfluorene. Studies on PtMo/Al₂O₃ catalysts have also shown that while they can be highly active for dehydrogenation, they can also lead to increased formation of methylfluorene. nih.gov
The rigid and planar structure of the fluorene ring system makes it an attractive scaffold for the design of ligands in catalysis. While research on this compound itself as a direct component of catalytic scaffolds is specific, the broader use of fluorene derivatives provides strong evidence for its potential in this area.
Fluorene-based compounds are utilized in the synthesis of ligands for various catalytic applications. For instance, novel cyclic (alkyl)(amino)carbene (CAAC) ligands featuring a spiro-fluorene group have been synthesized and complexed with ruthenium to form active catalysts for olefin metathesis. chemrxiv.org The fluorene unit in these ligands contributes to the steric and electronic properties of the catalyst, influencing its activity and selectivity.
Furthermore, fluorenyl-tethered N-heterocyclic stannylenes have been synthesized, demonstrating the versatility of the fluorene scaffold in creating ligands for transition metal complexes. rsc.org The fluorenyl group can be functionalized to tether other donor groups, creating multidentate ligands with tailored properties for specific catalytic reactions. rsc.org Pincer ligands, which are highly effective in catalysis due to their thermal stability and defined coordination geometry, often incorporate rigid backbones like aryl frameworks, a role that the fluorene structure is well-suited to fulfill. libretexts.org The modification of the fluorene backbone, for example, by introducing a methyl group at the 1-position, can be used to fine-tune the steric and electronic environment of the metal center, thereby influencing the catalytic performance. libretexts.org
Byproduct Formation in Catalytic Dehydrogenation (e.g., Methylfluorene)
Thermolysis and Pyrolysis Studies of this compound
The study of the high-temperature behavior of this compound through thermolysis (thermal decomposition in an inert environment) and pyrolysis (decomposition induced by heat) is essential for understanding its stability and potential transformation pathways. While detailed and direct research focusing exclusively on the pyrolysis of isolated this compound is not extensively documented in publicly available literature, related studies on fluorene derivatives and methyl-substituted polycyclic aromatic hydrocarbons (PAHs) provide significant insights into its likely reactivity under thermal stress.
Early studies on the thermal treatment of related isomers have indicated that the fluorene ring system is susceptible to rearrangement at high temperatures. For instance, historical patent literature describes that passing the isomeric 9-methylfluorene (B46981) through a tube heated to a state of "dull redness" does not yield the expected dehydrogenation product (9-methylenefluorene), but instead results in the formation of phenanthrene (B1679779). google.com This suggests that at elevated temperatures, the five-membered ring of the fluorene skeleton can undergo rearrangement to form a more stable six-membered aromatic ring. This transformation pathway likely involves complex bond cleavage and reformation processes.
In the context of broader pyrolysis studies, methylfluorenes are often identified as components in the complex mixtures produced from the thermal degradation of various organic materials, such as fossil fuels, biomass, and specific organic compounds. For example, the flash pyrolysis of the steroid hormone estrone (B1671321) has been shown to produce a small quantity of methylfluorene, among other products. unit.no Similarly, analysis of wash oils used in industrial high-temperature processes shows an increase in the concentration of methyl homologues of fluorene, indicating their formation or transformation under such conditions. mdpi.com
The behavior of other methyl-substituted PAHs under pyrolytic conditions can also offer clues. It has been observed that methyl groups on aromatic rings can migrate to more thermodynamically stable positions at high temperatures. For example, 1-methylphenanthrene (B47540) has been shown to isomerize to the more stable 2-methylphenanthrene (B47528) upon heating. unit.no It is plausible that this compound could undergo similar intramolecular or intermolecular methyl group migrations to yield other methylfluorene isomers.
The following table summarizes potential transformations of this compound under pyrolytic conditions based on analogous reactions and related studies.
| Precursor | Reaction Condition | Major Transformation | Observed/Anticipated Products | Reference |
| 9-Methylfluorene | Heating to "dull redness" | Ring Expansion | Phenanthrene | google.com |
| 1-Methylphenanthrene | Heating | Methyl Migration | 2-Methylphenanthrene | unit.no |
| This compound | High Temperature (Anticipated) | Isomerization/Rearrangement | Other methylfluorene isomers, Phenanthrene derivatives | Inferred from google.comunit.no |
| This compound | High Temperature (Anticipated) | Fragmentation/Dealkylation | Fluorene, Benzene (B151609), Toluene | General PAH pyrolysis |
It is important to note that the actual product distribution would be highly dependent on specific conditions such as temperature, pressure, residence time, and the presence of other substances. Further dedicated experimental studies involving the pyrolysis of this compound, coupled with modern analytical techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), are required to fully elucidate its thermal decomposition pathways and quantify the resulting products. acs.org
Spectroscopic Characterization and Structural Elucidation in 1 Methylfluorene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 1-Methylfluorene, both proton (¹H) and carbon-13 (¹³C) NMR provide unambiguous evidence for its structure. wiley-vch.de
Proton NMR (¹H NMR) spectroscopy for this compound reveals distinct signals for the aromatic protons, the methylene (B1212753) protons of the five-membered ring, and the methyl group protons. The chemical shifts (δ), measured in parts per million (ppm), are influenced by the electronic environment of each proton. sigmaaldrich.comcarlroth.com The aromatic protons typically resonate in the downfield region (7.1-7.8 ppm) due to the deshielding effect of the aromatic ring current. The methylene bridge protons (at C9) and the methyl group protons appear further upfield.
A representative ¹H NMR spectrum, recorded on a Varian A-60D instrument, provides key data for structural confirmation. nih.gov
¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|
| Aromatic Protons | 7.10 - 7.80 | Multiplet |
| Methylene Protons (C9-H₂) | ~3.80 | Singlet |
| Methyl Protons (CH₃) | ~2.50 | Singlet |
Data sourced from typical spectral ranges for fluorene (B118485) derivatives.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. libretexts.orgoregonstate.edu The spectrum displays unique signals for each carbon atom in a distinct electronic environment. The aromatic carbons show signals in the typical range of 120-145 ppm. wisc.edu The carbon of the methyl group is characteristically found in the upfield region of the spectrum, while the methylene bridge carbon (C9) also has a distinct chemical shift. chemicalbook.com Data from a Jeol FX-60 instrument is available for this compound. nih.gov
¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ) ppm |
|---|---|
| Aromatic Carbons | 118 - 144 |
| Methylene Carbon (C9) | ~37 |
| Methyl Carbon (C1-CH₃) | ~21 |
Data represents typical values for this compound and related structures. wiley-vch.dechemicalbook.com
¹H NMR Spectroscopy Applications
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
The FTIR spectrum of this compound provides a unique fingerprint based on the absorption of infrared radiation. nist.gov Key absorption bands confirm the presence of its structural features. Aromatic C-H stretching vibrations are typically observed in the 3000–3100 cm⁻¹ region. rasayanjournal.co.in The spectrum also shows characteristic C=C stretching vibrations of the aromatic rings and out-of-plane bending modes that are diagnostic for the substitution pattern. researchgate.net Gas-phase infrared spectra have been measured, providing detailed vibrational data. iases.org.inresearchgate.net
Key FTIR Bands for this compound
| Frequency (cm⁻¹) | Vibrational Assignment |
|---|---|
| ~3050 | Aromatic C-H Stretch |
| ~2920 | Aliphatic C-H Stretch (CH₂ & CH₃) |
| ~1600, ~1450 | Aromatic C=C Ring Stretch |
| ~800-700 | Aromatic C-H Out-of-Plane Bend |
Data sourced from NIST Gas Phase IR Spectrum and related literature. nist.govresearchgate.net
Raman spectroscopy provides complementary vibrational data to IR spectroscopy. s-a-s.org For fluorene and its derivatives, Raman spectra clearly show intermolecular (lattice) modes at low frequencies (<200 cm⁻¹) and intramolecular modes at higher frequencies. ekt.gr Strong bands characteristic of the fluorene group, including C-C stretching and ring deformation modes, are readily identified. researchgate.net Studies have assigned characteristic bands for this compound, distinguishing it from fluorene and other methylated isomers. rasayanjournal.co.in
Key Raman Shifts for this compound
| Frequency (cm⁻¹) | Vibrational Assignment |
|---|---|
| ~3060 | Aromatic C-H Stretch |
| ~1610 | Aromatic C=C Stretch |
| ~1445 | CH₂ Scissoring / Ring Deformation |
| ~1350 | Ring Breathing Mode |
Data based on studies of fluorene and its derivatives. researchgate.netekt.gr
Fourier Transform Infrared (FTIR) Spectroscopy
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. libretexts.org For this compound (C₁₄H₁₂), the molecular weight is 180.25 g/mol . scbt.com
In electron ionization mass spectrometry (EI-MS), this compound is ionized to form a molecular ion (M⁺˙). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound. nist.govnist.gov The molecular ion of this compound has an m/z of 180. nih.govnist.gov
The energetic molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments. The most abundant fragment is often the base peak. For this compound, a prominent fragmentation pathway is the loss of a hydrogen radical (H·) to form an ion at m/z 179, or the loss of a methyl radical (·CH₃) to form the stable fluorenyl cation at m/z 165, which is typically the base peak. nih.govnih.gov
Major Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Significance |
|---|---|---|
| 180 | [C₁₄H₁₂]⁺˙ | Molecular Ion (M⁺˙) |
| 179 | [C₁₄H₁₁]⁺ | Loss of H· |
| 178 | [C₁₄H₁₀]⁺˙ | Loss of H₂ |
| 165 | [C₁₃H₉]⁺ | Loss of ·CH₃ (Base Peak) |
Data sourced from NIST and PubChem mass spectral libraries. nih.govnist.gov
Computational Chemistry and Theoretical Modeling of 1 Methylfluorene
Density Functional Theory (DFT) Studies on Molecular Structure and Vibrational Spectra
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been effectively applied to study the molecular structure and vibrational spectra of fluorene (B118485) and its derivatives.
Research by Chakraborty et al. specifically investigated the vibrational spectra of 1-methylfluorene, alongside fluorene and 1,8-dimethylfluorene. ekt.gr Their work utilized DFT calculations to assign the fundamental vibrational frequencies observed in experimental spectra. ekt.grresearchgate.net Such studies often employ the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional, which is known to provide accurate predictions of vibrational frequencies and modes when compared with experimental results. researchgate.netacs.org
For the fluorene family, characteristic bands in the vibrational spectra can be assigned to specific molecular motions. For instance, two prominent bands observed around 1600 cm⁻¹ are characteristic of the fluorene group. researchgate.net These are typically assigned to a combination of C-C stretching within the six-membered ring and deformation of the five-membered ring, as well as aromatic C-C stretching modes. researchgate.net The introduction of a methyl group, as in this compound, introduces new vibrational modes, such as C-H stretching and bending vibrations associated with the methyl substituent, which can be identified and assigned through DFT calculations. researchgate.net
The accuracy of these theoretical calculations is often validated by comparing the computed vibrational frequencies with experimental data from infrared (IR) and Raman spectroscopy. ekt.grresearchgate.net This correlative approach allows for a detailed and reliable assignment of the spectral features to specific atomic vibrations within the molecule.
Table 1: Selected DFT-Calculated Vibrational Modes for Fluorene Derivatives Note: This table is a representative example based on typical findings for fluorene and its derivatives. Specific frequency values for this compound would be detailed in dedicated research papers.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H Stretch | 3000-3100 | Stretching vibrations of the C-H bonds on the aromatic rings. |
| Methyl C-H Stretch | 2850-3000 | Symmetric and asymmetric stretching of C-H bonds in the methyl group. |
| Aromatic C-C Stretch | 1620-1580 | Stretching vibrations within the benzene (B151609) rings of the fluorene core. |
| CH₂ Scissoring | 1450-1470 | Deformation of the methylene (B1212753) bridge in the five-membered ring. |
| Aromatic C-H Out-of-Plane Bend | 850-750 | Bending vibrations of the aromatic C-H bonds out of the plane of the rings. |
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations are fundamental in determining the electronic properties and predicting the chemical reactivity of molecules like this compound. peacta.orgaspbs.com These methods, particularly DFT, provide valuable descriptors that correlate with a molecule's behavior in chemical reactions. peacta.orgnih.gov
Key electronic properties derived from these calculations include the total energy, dipole moment, and the distribution of atomic charges. The reactivity of a molecule can be understood by analyzing global reactivity descriptors. These are calculated from the energies of the frontier molecular orbitals. peacta.org The insights from these calculations help in understanding the electrophilic and nucleophilic nature of different sites within the molecule. nih.gov
For polycyclic aromatic hydrocarbons like this compound, these calculations can elucidate how the methyl substituent influences the electron density distribution across the fluorene backbone. This, in turn, affects the molecule's reactivity towards electrophilic or nucleophilic attack. The calculations can predict the most likely sites for reaction, providing a theoretical basis for understanding its chemical behavior. researchgate.netmdpi.com
Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. A particularly useful application of MO theory is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The interaction between these frontier orbitals is crucial in governing the outcome of chemical reactions. taylorandfrancis.com
FMO analysis for this compound involves examining the energies and spatial distributions of its HOMO and LUMO.
HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons, acting as a nucleophile. youtube.com The energy of the HOMO (EHOMO) is related to the ionization potential.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital is associated with the molecule's ability to accept electrons, acting as an electrophile. youtube.com The energy of the LUMO (ELUMO) is related to the electron affinity.
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. taylorandfrancis.com A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com In contrast, a small gap suggests the molecule is more polarizable and more reactive. taylorandfrancis.com DFT studies on fluorene derivatives provide the necessary data for this analysis, showing how substituents can alter the energies of the frontier orbitals and thus modulate the molecule's reactivity. researchgate.net
Table 2: Key Concepts in Frontier Molecular Orbital (FMO) Theory
| Concept | Description | Relevance to Reactivity |
|---|---|---|
| HOMO | The highest energy molecular orbital that contains electrons. | Represents the ability to donate electrons (nucleophilicity). The location of the HOMO can indicate the site of electrophilic attack. |
| LUMO | The lowest energy molecular orbital that does not contain electrons. | Represents the ability to accept electrons (electrophilicity). The location of the LUMO can indicate the site of nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap often correlates with higher chemical reactivity and lower kinetic stability. |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) is a computational simulation method for studying the physical movements of atoms and molecules over time. uni-frankfurt.destanford.edu It is a powerful tool for conformational analysis, providing detailed information on the fluctuations and conformational changes of molecules. uni-frankfurt.demdpi.com
An MD simulation calculates the time-dependent behavior of a molecular system by solving Newton's equations of motion for a system of interacting particles. stanford.edu This allows for the exploration of the potential energy surface of the molecule, revealing its accessible conformations and the dynamics of transitions between them. mdpi.commpg.de
For a semi-rigid molecule like this compound, MD simulations could be used to study the rotational dynamics of the methyl group and the subtle puckering or flexing of the five-membered ring. The simulation would provide insights into the conformational space available to the molecule at different temperatures. While MD is a standard technique for such analyses, specific published studies focusing solely on the conformational analysis of this compound are not widely documented in general literature searches. However, the methodology is well-established and routinely applied to a vast range of molecular systems, from small organic molecules to large biological macromolecules. uni-frankfurt.dempg.de
Applications of 1 Methylfluorene and Its Derivatives in Advanced Materials
Organic Electronics and Optoelectronic Devices
Fluorene (B118485) derivatives, including those based on the 1-methylfluorene scaffold, are a significant class of materials in the field of organic electronics due to their high photoluminescence quantum yields, good thermal stability, and excellent charge-transporting properties. researchgate.netmdpi.com These characteristics make them suitable for a range of optoelectronic devices.
Fluorene-based compounds are extensively used in the development of organic light-emitting diodes (OLEDs). researchgate.netmdpi.com Their high fluorescence efficiency makes them excellent candidates for emitter materials. By modifying the chemical structure, such as by introducing different substituents on the fluorene core, the emitted color can be tuned across the visible spectrum. wikipedia.org For instance, fluorene-based copolymers have been synthesized to produce yellow and green light emissions. wikipedia.org
Derivatives of fluorene are also employed as host materials in phosphorescent OLEDs (PhOLEDs). mdpi.comossila.com In this role, they facilitate the efficient transfer of energy to a phosphorescent guest emitter. The wide energy bandgap and high triplet energy of fluorene hosts are key to preventing energy back-transfer and ensuring high device efficiency. ossila.com Research has shown that bipolar host materials based on fluorene and triphenylamine (B166846) can lead to high-performance yellow PhOLEDs. mdpi.com
The synthesis of novel fluorene derivatives is an active area of research to further improve OLED performance. mdpi.comsemanticscholar.org For example, new families of symmetrical fluorene derivatives have been synthesized and their applicability in OLEDs based on exciplex emission has been demonstrated. mdpi.comsemanticscholar.org Additionally, the incorporation of phosphole units into fluorene-based π-conjugated systems has yielded thermally stable and photoluminescent materials for OLED applications. researchgate.net The performance of these materials in OLEDs is highly dependent on the substituents on the phosphorus atom, with thiooxophospholes showing particular promise as stable and high-performance electroluminescent materials. researchgate.net
Table 1: Examples of Fluorene Derivatives and their Role in OLEDs
| Compound/Derivative Class | Role in OLED | Key Findings |
|---|---|---|
| Fluorene-based copolymers | Emitter | Emission color can be tuned (e.g., yellow, green) by copolymerizing with other monomers. wikipedia.org |
| Fluorene-triphenylamine bipolar materials | Host | Enabled high-efficiency yellow phosphorescent OLEDs. mdpi.com |
| Symmetrical fluorene derivatives | Emitter | Applicable in OLEDs based on exciplex emission. mdpi.comsemanticscholar.org |
The tunable electronic properties of fluorene derivatives also make them promising for applications in organic photovoltaic (OPV) cells, also known as polymer solar cells. researchgate.netwikipedia.org In OPVs, these materials can function as either the electron donor or electron acceptor component of the photoactive layer. mdpi.com The ability to modify the fluorene structure allows for the optimization of the material's absorption spectrum to better match the solar spectrum, thereby increasing the power conversion efficiency (PCE) of the device. wikipedia.org
Copolymerization of fluorene with other monomers is a common strategy to lower the bandgap of the resulting polymer, which is advantageous for absorbing a larger portion of solar radiation. wikipedia.org Furthermore, fluorene-based systems are known for their excellent hole-transporting properties, which is a crucial factor for efficient charge extraction in a solar cell. researchgate.net Small-molecule hole transporting materials based on methoxydiphenylamine-substituted fluorene fragments have been synthesized and incorporated into perovskite solar cells, achieving high power conversion efficiencies. rsc.org Fullerene derivatives, often used as electron acceptors in OPVs, can also be modified with fluorene-like structures to enhance their performance and stability. mdpi.comjos.ac.cn
The performance of organic electronic devices is heavily reliant on the charge transport characteristics of the organic semiconductors used. Fluorene and its derivatives are π-conjugated systems that can facilitate the transport of charge carriers (electrons and holes). mdpi.com The extended π-system of the fluorene core allows for the delocalization of electrons, which is essential for charge mobility.
Some fluorene-based materials exhibit ambipolar charge transport, meaning they can transport both holes and electrons effectively. science.gov This property is particularly desirable for applications in devices like organic field-effect transistors (OFETs) and light-emitting transistors. The charge transport properties can be tuned by introducing different substituents to the fluorene backbone. For example, the introduction of electron-withdrawing or electron-donating groups can modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn affects charge injection and transport. science.gov
Studies on polyfluorene have shown that polarons (charge carriers in conjugated polymers) occupy approximately 4.5 fluorene units. acs.org The charge transport in networks of semiconducting carbon nanotubes can also be influenced by dispersing them with polyfluorene derivatives. acs.org Theoretical studies, often in conjunction with experimental work, are used to understand the relationship between the molecular structure of fluorene derivatives and their charge transport properties, including reorganization energy, ionization potential, and electron affinity. science.govrsc.org
Organic Photovoltaic Cells
Polymer Chemistry and Materials
This compound and its derivatives serve as important monomers and building blocks in polymer chemistry, leading to materials with a range of useful properties.
This compound can be used as a monomer to produce various polymers. biosynth.com Poly(this compound) is one such polymer that has been synthesized and studied. The electrochemical oxidation of this compound, along with other 1-substituted fluorenes with electron-donating groups, can lead to electropolymerization. cdnsciencepub.com This process forms a polymer film on the electrode surface.
Different polymerization techniques can be employed to create polyfluorenes with controlled molecular weights and properties. For example, oxidative polymerization of 9,9-dialkylfluorenes was an early method, though it typically yielded polymers with a low degree of polymerization. rsc.org Other methods like Suzuki coupling polymerization are now used to achieve high molecular weight polyfluorenes. rsc.org The synthesis of stereoregular, isotactic poly(9-dodecyl-9-methylfluorene) has been achieved, and this material exhibits increased solid-state ordering and different thermal properties compared to its atactic counterpart. uni-wuppertal.de Furthermore, this compound derivatives can be involved in acid-catalyzed cross-linking reactions, which can be used to create branched or cross-linked polymer networks. acs.org
Fluorene derivatives can be chemically modified to create surfactants, which are molecules that lower the surface tension between two liquids or between a liquid and a solid. The synthesis of such surfactants often involves attaching hydrophilic (water-attracting) groups to the hydrophobic (water-repelling) fluorene core. For example, reacting N-octadecyl-9-oxo-9H-fluorene-4-carboxamide with propylene (B89431) oxide results in compounds with good surface-active properties. researchgate.netmdpi.com
These fluorene-based surfactants can be used in a variety of applications, including as wetting agents, emulsifiers, and detergents. mdpi.com Research has shown that these surfactants can exhibit low critical micelle concentrations (CMCs) and high cloud points. researchgate.net The surface activity of these compounds makes them potentially useful in industrial processes and consumer products. For instance, the addition of certain surfactants can enhance the biodegradation of polycyclic aromatic hydrocarbons like this compound in contaminated soil by increasing their bioavailability. amazonaws.comresearchgate.net
Table 2: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 15604 |
| Fluorene | 6853 |
| Triphenylamine | 7618 |
| N-octadecyl-9-oxo-9H-fluorene-4-carboxamide | Not available |
| Propylene oxide | 6378 |
| Poly(this compound) | Not available |
Synthesis of Polymers and Resins
Specialty Chemicals and Industrial Processes
This compound and its derivatives are recognized for their utility as intermediates and building blocks in the synthesis of a variety of specialty chemicals. Their unique structural and chemical properties make them valuable in several industrial applications, ranging from the production of high-performance polymers to the synthesis of complex molecules for the agrochemical and pharmaceutical sectors.
Role as a Chemical Intermediate
The fluorene structure, characterized by its rigid and planar tricyclic system, provides a foundation for creating molecules with desirable thermal and chemical stability. The addition of a methyl group, as in this compound, can influence the compound's reactivity and solubility, making it a versatile starting material for further chemical modifications.
In industrial synthesis, this compound can serve as a precursor to a range of more complex fluorene derivatives. These derivatives are employed in the manufacturing of specialty polymers, dyes, and pigments. caltech.edu The core fluorene structure is often functionalized to impart specific properties to the final product, such as enhanced durability, specific optical characteristics, or biological activity. caltech.eduresearchgate.net For instance, fluorene derivatives are integral to the production of high-performance materials like specialty polymers and resins that exhibit exceptional physical and chemical properties, finding use in the electronics, automotive, and construction industries. caltech.edu
Applications in Polymer Synthesis
One of the notable applications of this compound is in the field of polymer chemistry, specifically in the synthesis of metallocene catalysts for olefin polymerization. Research has demonstrated the use of this compound in creating ligands for these catalysts. For example, this compound can be a starting material for the synthesis of more complex fluorenyl-based ligands. These ligands, when complexed with a transition metal like zirconium, form highly active catalysts for producing polymers such as polypropylene (B1209903) with specific tacticities (stereochemistry). The substitution pattern on the fluorenyl ligand, including the presence and position of a methyl group, can significantly influence the stereochemistry and properties of the resulting polymer.
The general process for creating such a catalyst can involve the following steps:
Functionalization of this compound to introduce other substituent groups.
Deprotonation to form the fluorenide anion.
Reaction with a metal halide (e.g., ZrCl4) to form the metallocene complex.
Use in Agrochemical and Pharmaceutical Synthesis
The fluorene scaffold is a common structural motif in various biologically active molecules. Consequently, fluorene and its derivatives, including this compound, are valuable intermediates in the synthesis of agrochemicals and pharmaceuticals. caltech.edunih.gov They are used in the formulation of pesticides, herbicides, and fungicides to enhance agricultural productivity. caltech.edu In the pharmaceutical industry, fluorene derivatives serve as building blocks for synthesizing therapeutic agents. caltech.edutandfonline.com
While direct applications of this compound in commercial drugs or pesticides are not extensively documented in readily available literature, its role as a precursor is implied by the broad utility of the fluorene chemical class. The synthesis of bioactive molecules often involves multi-step processes where a core structure like this compound is modified to achieve the desired pharmacological or pesticidal activity.
Research Findings on this compound and its Derivatives
Research into the applications of this compound and its derivatives continues to uncover new possibilities. The table below summarizes some key findings related to the use of this compound and other relevant fluorene compounds in the context of specialty chemicals and industrial processes.
| Compound/Derivative | Application Area | Key Research Finding |
| This compound | Polymer Chemistry | Used as a precursor for the synthesis of substituted fluorenyl ligands for metallocene catalysts in polypropylene polymerization. |
| Fluorene Derivatives | Specialty Polymers | Serve as intermediates for high-performance polymers and resins with enhanced chemical and physical properties for various industrial sectors. caltech.edu |
| Fluorene Derivatives | Agrochemicals | Utilized in the formulation of herbicides, pesticides, and fungicides to improve crop protection and yield. caltech.edu |
| Fluorene Derivatives | Pharmaceuticals | Act as key intermediates in the synthesis of various therapeutic agents. caltech.edutandfonline.com |
| 9H-fluorene-9-carbonyl chloride | Organic Synthesis | A reactive derivative of fluorene used to synthesize ketones, amides, and esters through reactions with various nucleophiles, serving as a crucial building block. nih.gov |
Environmental and Biological Research Aspects of 1 Methylfluorene
Occurrence and Distribution in Environmental Matrices
Presence in Polycyclic Aromatic Hydrocarbon (PAH) Mixtures in Coal
1-Methylfluorene is a component of polycyclic aromatic hydrocarbon (PAH) mixtures found in coal. restek.comfrontiersin.org PAHs in coal are typically present as complex mixtures with a range of physicochemical properties. montclair.edu The composition and concentration of these PAHs can vary depending on factors such as the coal's rank and origin. montclair.edu
The analysis of coal-derived crude oils has also revealed the presence of this compound. nih.gov For example, a study comparing coal-derived synthoil and syncrude with petroleum and oil-shale derived oils found a greater variety and quantity of PAHs, including methylfluorenes, in the coal-derived samples. nih.gov
| Compound | Retention Time (min) |
|---|---|
| Naphthalene (B1677914) | 6.27 |
| 2-Methylnaphthalene | 7.09 |
| 1-Methylnaphthalene | 7.21 |
| Fluorene (B118485) | 9.02 |
| This compound | Not specified |
| Phenanthrene (B1679779) | 10.19 |
| Anthracene | 10.25 |
| 1-Methylphenanthrene (B47540) | 10.95 |
| Fluoranthene (B47539) | 11.65 |
| Pyrene | 11.92 |
Presence in Soil and Sediment
This compound has been detected in soil and sediment samples, often as part of complex PAH mixtures originating from various sources. dmu.dkepa.gov For example, analysis of soil from a former gasworks site identified more than one hundred compounds, including this compound.
In a study of a highly industrialized urban estuary, this compound was among the PAHs measured in channel sediment samples. epa.gov The distribution of this compound and other methyl-PAHs in the estuary sediments suggested potential petrogenic (petroleum-related) sources in addition to other inputs. epa.gov
Research in a karst mining area in Southwest China found this compound in soil samples, with concentrations varying by season and sampling location. frontiersin.org The study highlighted that alkylated PAHs, such as this compound, were present at significant concentrations compared to their parent compounds. frontiersin.org The United States Geological Survey (USGS) also includes this compound in its analytical methods for determining polycyclic aromatic hydrocarbons in sediment.
Environmental Fate and Transport Studies
The environmental fate and transport of this compound are influenced by its physicochemical properties and its interactions with environmental components. tandfonline.com
Biodegradation Kinetics and Mechanisms
The biodegradation of this compound has been investigated using various microorganisms. In a study with the ligninolytic fungi Hypoxylon fragiforme and Coniophora puteana, this compound was completely degraded by H. fragiforme after three weeks of incubation, while C. puteana degraded about 62.7% of it. tandfonline.com
The bacterium Sphingomonas paucimobilis EPA505 has also been shown to degrade this compound. nih.govresearchgate.net Kinetic studies revealed that the presence of other PAHs can affect the degradation rate of this compound due to competitive inhibition. nih.govresearchgate.netresearchgate.net In ternary mixture experiments with naphthalene and 1,5-dimethylnaphthalene, the degradation of these two compounds was delayed until this compound was completely removed, indicating preferential degradation. nih.govresearchgate.netacs.org These findings suggest that predicting the natural attenuation of PAHs should consider the interactions within complex mixtures. nih.gov
Interactions with Humic Substances
The interaction of hydrophobic organic compounds like this compound with humic substances is an important factor in their environmental fate. frontiersin.orgresearchgate.net Humic substances, which are major components of soil organic matter, can sorb PAHs, affecting their bioavailability and transport. emeraldharvest.co The sorption generally increases with the hydrophobicity of the PAH molecule. While specific studies detailing the interaction mechanisms of this compound with humic substances are not prevalent in the provided results, the general principles of PAH-humic substance interactions apply. These interactions are primarily driven by hydrophobic effects and π–π interactions. researchgate.net The formation of aggregates by humic acids can also play a role in the sequestration of PAHs. kobe-u.ac.jp
Toxicological and Ecotoxicological Investigations
The toxicological and ecotoxicological effects of this compound have been the subject of several studies. nih.govepa.govtandfonline.comuniversiteitleiden.nl It is often assessed as part of the broader group of polycyclic aromatic hydrocarbons. cdc.gov
In a study evaluating the genotoxicity of several methylated PAHs, this compound did not induce unscheduled DNA synthesis in rat hepatocytes and was found to be inactive in a tumorigenicity bioassay in newborn mice. tandfonline.com
Ecotoxicological studies have examined the effects of this compound on various organisms. One study investigated the chronic toxicity of this compound to the green algae Pseudokirchneriella subcapitata and the crustacean Ceriodaphnia dubia. researchgate.net Another study on the sheepshead minnow (Cyprinodon variegatus) included this compound in the chemical analysis of the water accommodated fraction of oil used for exposure experiments. universiteitleiden.nl The presence of this compound in environmental matrices like soil and sediment necessitates an understanding of its potential ecological risks. rivm.nlconcawe.eu Safety data sheets for this compound indicate that it is considered very toxic to aquatic life with long-lasting effects when in a solution with cyclohexane. chemos.de However, in its pure form, it is not classified as acutely toxic or as a skin/eye irritant according to one source. chemos.de
| Organism | Endpoint | Matrix | Duration | Effect Concentration (mmol/kg OC) | Reference |
|---|---|---|---|---|---|
| Rhepoxynius abronius | Survival (LC50) | Sediment | 10 days | 4.50 | Boese et al. (1998) concawe.eu |
Genotoxicity and Tumorigenic Activity of Methylated Fluorenes
The genotoxicity and tumorigenic potential of several methylated fluorenes, including this compound, have been evaluated to understand their biological activity. In a key study, the genotoxicity of these compounds was assessed using the hepatocyte primary culture/DNA repair test, which measures unscheduled DNA synthesis (UDS) as an indicator of DNA damage. nih.govtandfonline.comtandfonline.com The results indicated that this compound, along with 9-methylfluorene (B46981) and 1,9-dimethylfluorene (B99136), did not induce UDS in rat hepatocytes, even at non-toxic concentrations. tandfonline.comtandfonline.com This is noteworthy because, with the exception of this compound, many other methylated polycyclic aromatic hydrocarbons (PAHs) are known to be mutagenic in Salmonella typhimurium. nih.govtandfonline.comtandfonline.com
The same study also investigated the tumorigenic activity of these compounds through a bioassay in newborn mice. nih.govtandfonline.com In these tests, this compound was found to be inactive as a tumorigenic agent when administered via subcutaneous injection. nih.govtandfonline.comtandfonline.com While 1,9-dimethylfluorene showed weak tumorigenic activity, both this compound and 9-methylfluorene did not induce a significant incidence of hepatic or lung tumors in the test animals. nih.govtandfonline.com
These findings suggest that, within this series of methylated fluorenes, this compound does not exhibit significant genotoxic or tumorigenic activity under the specific conditions of these assays. nih.govtandfonline.com
| Compound | Genotoxicity (UDS in Rat Hepatocytes) | Tumorigenic Activity (Newborn Mice Assay) |
|---|---|---|
| This compound | Inactive tandfonline.comtandfonline.com | Inactive nih.govtandfonline.com |
| 9-Methylfluorene | Inactive tandfonline.comtandfonline.com | Inactive nih.govtandfonline.com |
| 1,9-Dimethylfluorene | Inactive tandfonline.comtandfonline.com | Weakly Active nih.govtandfonline.com |
Acute Toxicity to Aquatic Organisms
This compound is recognized for its potential environmental impact, particularly concerning aquatic ecosystems. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as very toxic to aquatic life with long-lasting effects. chemos.de
Research into the chronic toxicity of various polycyclic aromatic hydrocarbons (PAHs) has provided specific data on this compound's effects on aquatic species. A study utilizing passive dosing methods to ensure well-defined and stable exposure concentrations examined the chronic effects on the green algae Pseudokirchneriella subcapitata and the crustacean Ceriodaphnia dubia. researchgate.net This methodology is crucial for hydrophobic compounds like PAHs, as it helps to maintain consistent exposure levels that might otherwise be complicated by factors like photochemical degradation. researchgate.net The results from these chronic toxicity tests contribute to a more accurate understanding of the long-term risks posed by this compound in aquatic environments. researchgate.netresearchgate.net The data generated from such studies are essential for calibrating predictive toxicity models and refining ecological risk assessments for PAHs. researchgate.netepa.gov
| Organism Type | Finding | Source |
|---|---|---|
| General Aquatic Life | Classified as very toxic with long-lasting effects (H410). | chemos.de |
| Green Algae (P. subcapitata) | Chronic toxicity data generated using passive dosing methods. | researchgate.net |
| Crustacean (C. dubia) | Chronic toxicity data generated using passive dosing methods. | researchgate.net |
Medicinal Chemistry and Bioactive Molecule Research
Synthesis of Pharmaceuticals and Agrochemicals
The fluorene ring system is a recognized structural motif in medicinal chemistry, and its derivatives are considered valuable intermediates in the synthesis of more complex molecules, including potential pharmaceutical agents. ontosight.aigoogle.com this compound serves as a building block or precursor in this context. lookchem.com Its chemical structure can be modified to create a variety of derivatives for biological screening.
A specific application of this compound in pharmaceutical research is its use in the synthesis of radiolabeled compounds. For instance, it has been used as the starting material to produce (1-methyl-9-fluorenemethanol-¹⁴C). acs.org This radiolabeled version is a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, allowing researchers to trace the absorption, distribution, metabolism, and excretion of new chemical entities. The ability to introduce an isotopic label like Carbon-14 into the molecule is a critical step in the development of many pharmaceuticals. acs.org General chemical patents also describe processes for preparing fluorenes, noting their utility as raw materials for various products, including pharmaceuticals like anticancer agents. google.com
Antimicrobial and Anticancer Properties of Derivatives
The fluorene scaffold is a key pharmacophore that has been extensively explored for the development of new therapeutic agents. Derivatives of fluorene have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer properties. researchgate.net
In the area of antimicrobial research, studies have shown that the nature of substituents on the fluorene ring is a key determinant of the inhibitory effect's intensity and spectrum. researchgate.net Research on O-aryl-carbamoyl-oxymino-fluorene derivatives revealed that the presence of a methyl group can enhance antifungal activity, specifically against the Candida albicans strain. nih.gov This suggests that the this compound backbone could be a promising starting point for designing novel antifungal agents.
In the field of oncology, numerous fluorene derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. ontosight.aimdpi.com The rigid and planar structure of the fluorene core makes it a suitable scaffold for designing molecules that can interact with biological targets like enzymes or DNA. ontosight.ai For example, novel thiazolidinone and azetidinone compounds based on fluorene moieties have shown significant cytotoxic effects against human lung and breast carcinoma cell lines. While these studies often involve derivatives of the parent fluorene or 9-fluorenone, the findings highlight the potential of the fluorene chemical class, including methylated versions like this compound, as a foundational structure for the development of new anticancer drugs. semanticscholar.org
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes for Stereoselective Control
The synthesis of 1-methylfluorene has been established, with methods available for its preparation from starting materials like fluoranthene (B47539). Two such pathways involve the reduction of either 1-hydroxymethyl fluorenone or 1-hydroxymethyl fluorene (B118485) using hydrogen with a palladium-carbon catalyst.
However, a significant frontier in the synthesis of fluorene derivatives is the development of methods that offer stereoselective control. Since the methyl group at the C1 position makes the molecule chiral, the ability to selectively synthesize one enantiomer over the other is highly desirable. This is particularly relevant for applications in advanced materials and catalysis, where chirality can dictate material properties and reaction outcomes. Future research will likely focus on developing asymmetric synthetic routes to access enantiopure this compound. This could involve chiral catalysts or auxiliaries, drawing inspiration from the stereoselective synthesis of other complex molecules, such as certain metallocenes used in polymerization. The development of such methods would enable a more precise investigation of the properties of individual this compound enantiomers and unlock their potential in specialized applications.
Exploration of New Catalytic Applications
Fluorene derivatives have demonstrated considerable utility in the field of catalysis. Specifically, fluorenyl-containing metallocene complexes serve as effective catalysts for the polymerization of olefins like propylene (B89431). The catalytic activity and the properties of the resulting polymer are influenced by the structure of the fluorenyl ligand. For instance, derivatives like 9,9-Bis(methoxymethyl)-9H-fluorene are used as internal electron donors in Ziegler-Natta catalysts to enhance performance.
Given this context, this compound represents an untapped resource for the development of new catalysts. The introduction of a methyl group at the C1 position offers a strategic point for modification and for creating a chiral catalytic environment. Future research is anticipated to explore the synthesis of 1-methylfluorenyl-based metallocenes and other coordination complexes. These new catalysts could be screened for activity in various organic transformations, including asymmetric polymerization, where the catalyst's chirality could lead to the production of stereoregular polymers with specific, desirable properties. Additionally, the formation of methylfluorene has been noted as an undesired byproduct in the catalytic dehydrogenation of liquid organic hydrogen carriers (LOHCs), suggesting that the fluorene scaffold is stable and active under demanding catalytic conditions. Harnessing this stability in intentionally designed catalysts is a promising avenue for exploration.
Advanced Materials Design for Enhanced Performance in Organic Electronics
The field of organic electronics is a significant and rapidly growing area of research for fluorene-based compounds. Notably, 1-substituted fluorenes have recently been identified as highly efficient functional materials for advanced organic light-emitting diodes (OLEDs), including phosphorescent (PhOLED) and thermally activated delayed fluorescent (TADF) devices. The substitution at the C1 position of the fluorene scaffold has proven to be a critical design element for developing high-performance host materials.
The unique three-dimensional structure of fluorene derivatives, such as those based on a spirobifluorene core, provides good solubility and high thermal stability, which are crucial for fabricating robust electronic devices. The introduction of a methyl group at the C1 position can fine-tune the electronic properties, such as the HOMO/LUMO energy levels and the triplet state energy, which are essential parameters for optimizing the performance of OLEDs. Future research will focus on the rational design and synthesis of novel materials incorporating the this compound unit. By strategically modifying the core structure, researchers aim to create next-generation materials with enhanced efficiency, longer operational lifetimes, and improved color purity for displays and solid-state lighting. The exploration of this compound in other organic electronic applications, such as organic photovoltaics (OPVs) and field-effect transistors (OFETs), also represents a promising direction.
Comprehensive Environmental Risk Assessment and Remediation Strategies
As a methylated polycyclic aromatic hydrocarbon (PAH), this compound is an environmental contaminant often associated with the incomplete combustion of organic materials. It has been detected in atmospheric particulate matter, particularly from industrial sources like non-ferrous metal smelting plants. wikipedia.org Its presence in the environment necessitates a thorough understanding of its potential risks to ecosystems and human health.
Current environmental risk assessments have begun to characterize the toxicity of this compound. While one assessment indicates the substance does not meet the criteria to be classified as persistent, bioaccumulative, and toxic (PBT), other data show it can be very toxic to aquatic life with long-lasting effects. nih.govthegoodscentscompany.com To build a comprehensive risk profile, further research is needed to fill data gaps. This includes long-term toxicity studies and investigations into the effects of its environmental transformation products. The use of frameworks like Equilibrium Partitioning Sediment Benchmarks (ESBs), which help in assessing the risk of sediment-associated contaminants to benthic organisms, will continue to be important. fishersci.ca
On the remediation front, research into the biodegradation of this compound is crucial. Studies have shown that certain microorganisms can degrade this compound, although its degradation rate can be affected by the presence of other PAHs. fishersci.cathegoodscentscompany.com Future work will likely focus on identifying more efficient microbial strains and understanding the metabolic pathways involved in its breakdown. Developing effective bioremediation strategies requires considering factors like bioavailability in soil and sediment, which determines the fraction of the chemical that organisms can absorb. nih.gov
Table 1: Aquatic Toxicity of this compound
| Species | Endpoint | Matrix | Effect (mmol/kg OC) |
| Rhepoxynius abronius | Survival (LC50) | Sediment | 4.50 fishersci.fi |
Computational Approaches for Predictive Modeling of Properties and Biological Activity
Computational chemistry offers powerful tools for investigating the properties and behavior of chemical compounds, saving time and resources compared to empirical studies. wikipedia.org For this compound, computational approaches are being actively used to predict a wide range of characteristics.
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are key areas of this research. nih.gov For example, models using methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) have been developed to predict physical properties such as the melting point and chromatographic retention indices of PAHs, including this compound. wikipedia.orgontosight.ai These predictive models are valuable for environmental risk assessment, as they can estimate the environmental fate and transport of contaminants. wikipedia.org
Furthermore, quantum chemical methods like Density Functional Theory (DFT) have been employed to study the molecular structure and vibrational spectra of this compound and related compounds. wikipedia.orgfishersci.ca These theoretical calculations provide deep insights that aid in the interpretation of experimental data. Future computational work could focus on developing more accurate predictive models for biological activity, such as toxicity and biodegradability. fishersci.ca Modeling the interactions of this compound with biological macromolecules could help elucidate its mechanism of toxicity and guide the design of safer chemicals.
Table 2: Experimental vs. Predicted Melting Point for this compound
| Method | Predicted Melting Point (K) |
| Experimental | 360 wikipedia.org |
| Multiple Linear Regression (MLR) | 365.315 wikipedia.org |
| Artificial Neural Network (ANN) | 363.547 wikipedia.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
